molecular formula C13H14O3 B1309153 7-hydroxy-8-methyl-4-propyl-2H-chromen-2-one CAS No. 95184-99-9

7-hydroxy-8-methyl-4-propyl-2H-chromen-2-one

Cat. No.: B1309153
CAS No.: 95184-99-9
M. Wt: 218.25 g/mol
InChI Key: USMHZBPZJSVWSJ-UHFFFAOYSA-N
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Description

7-hydroxy-8-methyl-4-propyl-2H-chromen-2-one is a chemical compound belonging to the class of coumarins, which are known for their diverse biological activities. This compound has a molecular formula of C13H14O3 and a molecular weight of 218.25 g/mol . Coumarins are widely found in nature and have been used in various applications, including medicinal and industrial purposes.

Biochemical Analysis

Biochemical Properties

7-hydroxy-8-methyl-4-propyl-2H-chromen-2-one plays a crucial role in biochemical reactions, particularly those involving oxidative stress and inflammation. It interacts with several enzymes and proteins, including cytochrome P450 enzymes, which are involved in the metabolism of various endogenous and exogenous compounds . The compound also exhibits antioxidant properties by scavenging free radicals and reducing oxidative damage to biomolecules . Additionally, it has been shown to inhibit the activity of cyclooxygenase (COX) enzymes, thereby reducing the production of pro-inflammatory mediators .

Cellular Effects

The effects of this compound on cellular processes are diverse and significant. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . The compound has been observed to induce apoptosis in cancer cells by activating the intrinsic apoptotic pathway and upregulating pro-apoptotic genes . Furthermore, it affects cellular metabolism by inhibiting key metabolic enzymes, leading to altered energy production and utilization .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It binds to specific biomolecules, including enzymes and receptors, altering their activity and function . The compound acts as an inhibitor of cytochrome P450 enzymes, reducing the metabolism of certain drugs and endogenous compounds . It also modulates gene expression by interacting with transcription factors and influencing the transcriptional activity of target genes . These molecular interactions contribute to the compound’s overall biochemical and pharmacological effects.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been studied over various time periods. The compound exhibits stability under standard laboratory conditions, with minimal degradation observed over time . Long-term studies have shown that it maintains its biological activity and continues to exert its effects on cellular function . Prolonged exposure to the compound may lead to adaptive cellular responses, including changes in gene expression and metabolic activity .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound exhibits beneficial effects, such as antioxidant and anti-inflammatory activities . At higher doses, it may induce toxic effects, including hepatotoxicity and nephrotoxicity . Threshold effects have been observed, with specific dosages required to achieve therapeutic benefits without causing adverse effects . These findings highlight the importance of dosage optimization in the potential therapeutic use of the compound.

Metabolic Pathways

This compound is involved in several metabolic pathways, primarily those related to oxidative stress and inflammation . It interacts with enzymes such as cytochrome P450 and COX, influencing their activity and modulating the production of reactive oxygen species and inflammatory mediators . The compound also affects metabolic flux by altering the levels of key metabolites involved in energy production and utilization .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It interacts with transporters and binding proteins, facilitating its movement across cellular membranes and its accumulation in specific cellular compartments . The compound’s distribution is influenced by its physicochemical properties, including its lipophilicity and molecular size . These factors determine its localization and accumulation within cells and tissues, affecting its overall biological activity.

Subcellular Localization

The subcellular localization of this compound plays a crucial role in its activity and function. The compound is primarily localized in the cytoplasm and mitochondria, where it exerts its effects on cellular metabolism and oxidative stress . It may also be targeted to specific organelles through post-translational modifications and targeting signals . These localization patterns influence the compound’s interactions with biomolecules and its overall biochemical and pharmacological effects.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-hydroxy-8-methyl-4-propyl-2H-chromen-2-one typically involves the condensation of resorcinol with ethyl acetoacetate under acidic conditions. The reaction is carried out in the presence of a catalyst such as sulfuric acid or trifluoroacetic acid at elevated temperatures . The reaction mixture is then refluxed for several hours to yield the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using similar synthetic routes. The process involves the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity of the product. The final product is typically purified through recrystallization or chromatography techniques .

Chemical Reactions Analysis

Types of Reactions

7-hydroxy-8-methyl-4-propyl-2H-chromen-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Comparison with Similar Compounds

7-hydroxy-8-methyl-4-propyl-2H-chromen-2-one can be compared with other coumarin derivatives, such as:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to other coumarin derivatives .

Properties

IUPAC Name

7-hydroxy-8-methyl-4-propylchromen-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14O3/c1-3-4-9-7-12(15)16-13-8(2)11(14)6-5-10(9)13/h5-7,14H,3-4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

USMHZBPZJSVWSJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=CC(=O)OC2=C1C=CC(=C2C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30415800
Record name 7-hydroxy-8-methyl-4-propyl-2H-chromen-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30415800
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

218.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

95184-99-9
Record name 7-hydroxy-8-methyl-4-propyl-2H-chromen-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30415800
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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